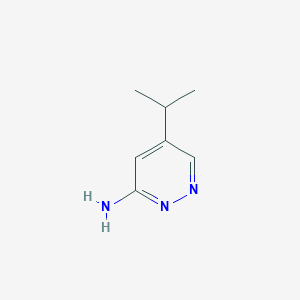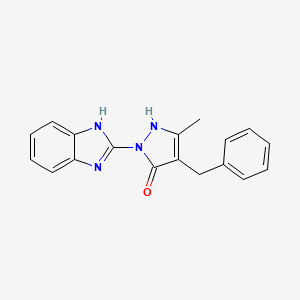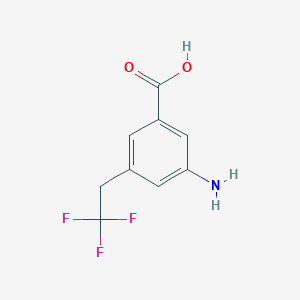
2,3,5-Triphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 3, and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One notable method utilizes a strontium-doped lanthanum cobaltite perovskite (La0.6Sr0.4CoO3) as a heterogeneous catalyst. This catalyst facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid, leading to the formation of the desired triphenylpyridine structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of recyclable heterogeneous catalysts like La0.6Sr0.4CoO3 suggests potential for scalable and environmentally friendly production processes .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
2,3,5-Triphenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 2,3,5-Triphenylpyridine involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phenyl groups also enable π-π interactions with other aromatic systems, contributing to its biological and chemical activities .
Comparación Con Compuestos Similares
2,4,6-Triphenylpyridine: Another triphenyl-substituted pyridine with different substitution positions.
2,5-Diphenyl-1,3-oxazoline: A structurally related compound with an oxazoline ring instead of a pyridine ring.
Uniqueness: 2,3,5-Triphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other triphenylpyridine derivatives may not be as effective .
Propiedades
Fórmula molecular |
C23H17N |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2,3,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(24-17-21)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
UPXUEBAVPGYKCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


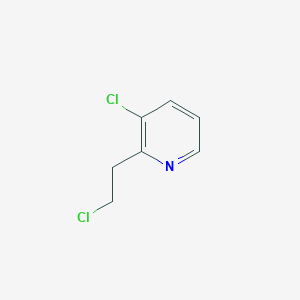
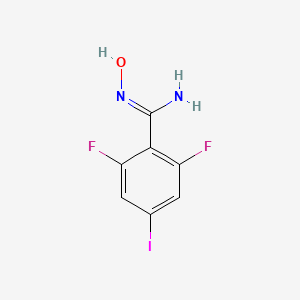

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
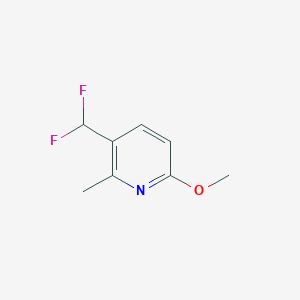
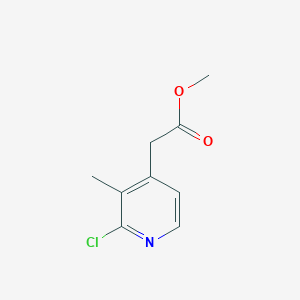
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
